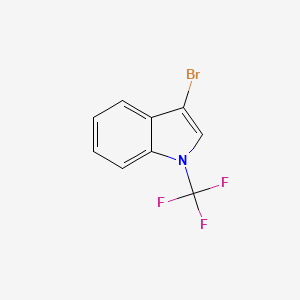![molecular formula C8H10F3NO4 B13463590 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463590.png)
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid is a compound of interest in various fields of scientific research It is characterized by the presence of a pyrrolidine ring substituted with a trifluoroethoxycarbonyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine with trifluoroethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Pyrrolidine+Trifluoroethoxycarbonyl chloride→1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and advanced analytical techniques ensures the consistency and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. The pyrrolidine ring provides structural stability and contributes to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
Uniqueness
1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the trifluoroethoxycarbonyl group and the carboxylic acid group on the pyrrolidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H10F3NO4 |
|---|---|
Molekulargewicht |
241.16 g/mol |
IUPAC-Name |
1-(2,2,2-trifluoroethoxycarbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H10F3NO4/c9-8(10,11)4-16-7(15)12-2-1-5(3-12)6(13)14/h5H,1-4H2,(H,13,14) |
InChI-Schlüssel |
GKJHQVZWNYDHCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1C(=O)O)C(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


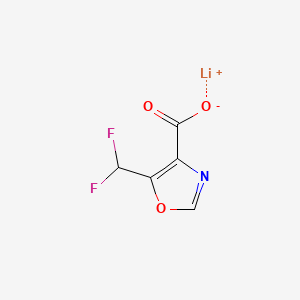
![3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13463510.png)
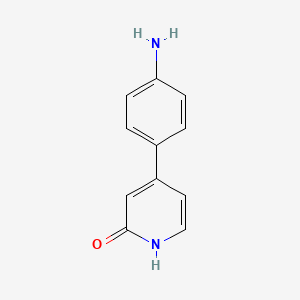
![2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide](/img/structure/B13463523.png)
amine, carbonic acid](/img/structure/B13463536.png)
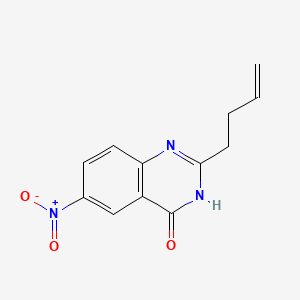
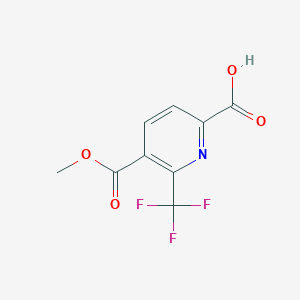
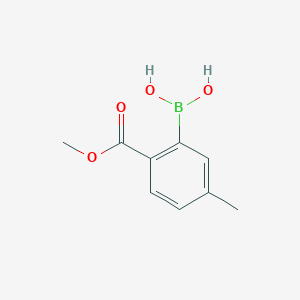
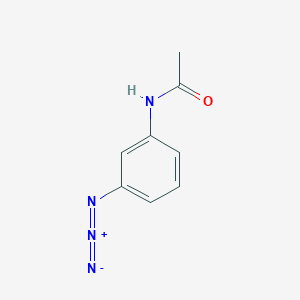
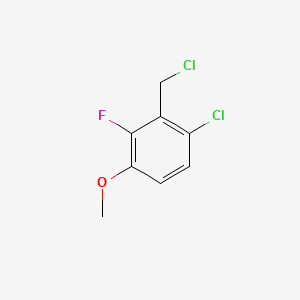
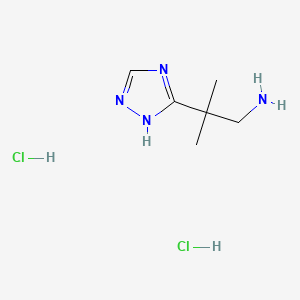
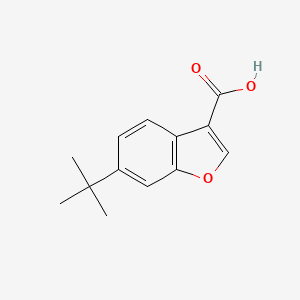
![(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid](/img/structure/B13463584.png)
